

# An In-depth Technical Guide to 3-Fluoro-5-methoxyaniline

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## Compound of Interest

Compound Name: 3-Fluoro-5-methoxyaniline

Cat. No.: B1489569

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Importance of 3-Fluoro-5-methoxyaniline

**3-Fluoro-5-methoxyaniline**, a substituted aniline derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring an aniline, a fluoro group, and a methoxy group, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities on the aromatic ring governs its reactivity and makes it a sought-after intermediate in the pharmaceutical and materials science sectors.<sup>[1]</sup> This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in contemporary drug discovery.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-fluoro-5-methoxyaniline**.<sup>[2]</sup> It is also known by synonyms such as 3-Amino-5-fluoroanisole and 5-Fluoro-m-anisidine.<sup>[3][4]</sup>

## Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of **3-Fluoro-5-methoxyaniline** is fundamental for its effective use in research and development. These properties dictate its

behavior in chemical reactions, its solubility in various solvent systems, and the appropriate handling and storage procedures.

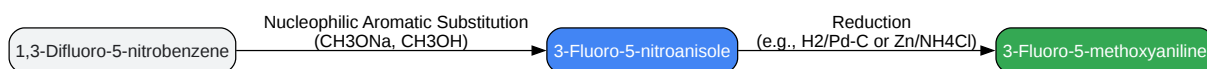
Property	Value	Source
CAS Number	2339-58-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C7H8FNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	141.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless liquid or solid/semi-solid	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	226.2 ± 20.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Density	1.176 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Flash Point	90.6 °C	<a href="#">[1]</a>
pKa	3.16 ± 0.10 (Predicted)	<a href="#">[3]</a>
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C	<a href="#">[3]</a> <a href="#">[5]</a>

Safety Information: **3-Fluoro-5-methoxyaniline** is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[\[5\]](#) Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.[\[5\]](#)

## Synthesis and Mechanistic Considerations

The synthesis of **3-Fluoro-5-methoxyaniline** typically involves a multi-step process. One common synthetic route begins with the nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine. The strategic introduction of the fluoro and methoxy groups is a key consideration in the overall synthetic design.

A representative synthesis could involve the following key transformations:



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Caption: A plausible synthetic route to **3-Fluoro-5-methoxyaniline**.

In this illustrative pathway, the starting material, 1,3-difluoro-5-nitrobenzene, undergoes nucleophilic aromatic substitution with sodium methoxide. The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the ring towards nucleophilic attack. The methoxide ion preferentially displaces one of the fluorine atoms. The subsequent step involves the reduction of the nitro group to the corresponding aniline. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H<sub>2</sub> over palladium on carbon) or metal-acid combinations (e.g., zinc powder in the presence of ammonium chloride).<sup>[7]</sup> The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired product.

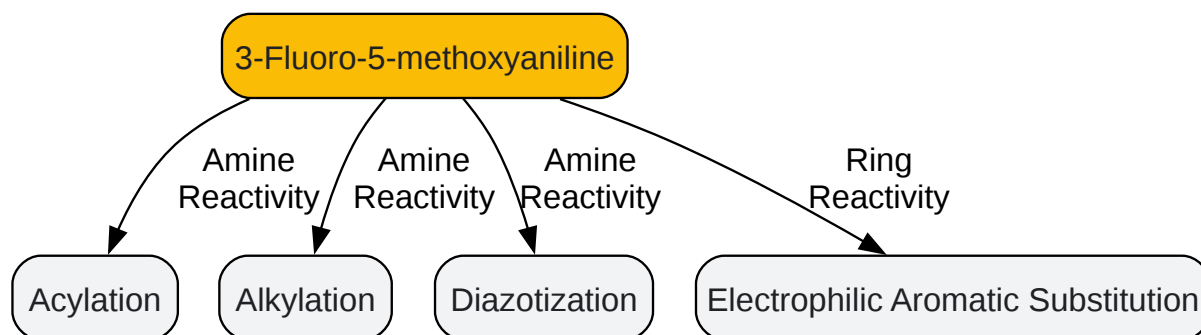
## Chemical Reactivity and Synthetic Utility

The unique arrangement of the amino, fluoro, and methoxy groups on the aromatic ring of **3-Fluoro-5-methoxyaniline** imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

- **The Amino Group:** The primary amine functionality is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, alkylation, and diazotization reactions. The latter is particularly significant as it allows for the introduction of various substituents onto the aromatic ring via Sandmeyer or Schiemann reactions.<sup>[8]</sup>
- **The Fluoro Group:** The presence of a fluorine atom significantly influences the electronic properties of the aromatic ring. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.<sup>[8]</sup> This can affect the regioselectivity of further electrophilic aromatic substitution reactions and can also enhance the metabolic stability of molecules in a medicinal chemistry context.<sup>[8][9]</sup>

- The Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. It can also be a site for ether cleavage under specific reaction conditions.

The interplay of these functional groups allows for sequential and regioselective modifications, providing access to a diverse array of complex molecules.



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Caption: Key reaction pathways involving **3-Fluoro-5-methoxyaniline**.

## Applications in Drug Discovery and Development

The structural motifs present in **3-Fluoro-5-methoxyaniline** are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical research.[1] The introduction of fluorine into drug candidates can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and binding affinity.[8][9]

While specific drug molecules directly incorporating the **3-fluoro-5-methoxyaniline** core may not be extensively documented in publicly available literature, its utility as a precursor is evident. For instance, substituted anilines are crucial for the synthesis of various heterocyclic systems, such as quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[10][11] The presence of the fluoro and methoxy groups provides opportunities for further functionalization and optimization of lead compounds.

An example of a complex molecule where a similar substituted aniline moiety is utilized is P7C3-A20, a proneurogenic and neuroprotective agent.[12] Although not a direct derivative, its

structure highlights the importance of substituted anilines in the synthesis of novel therapeutic agents.[12]

## Spectroscopic Characterization

The structural elucidation of **3-Fluoro-5-methoxyaniline** and its derivatives relies on a combination of spectroscopic techniques. While a comprehensive dataset is best obtained from dedicated chemical suppliers, typical characterization would include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR would show distinct signals for the aromatic protons and the methoxy group protons.  $^{13}\text{C}$  NMR would provide information on the carbon skeleton, and  $^{19}\text{F}$  NMR would confirm the presence and chemical environment of the fluorine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine, C-O stretching of the ether, and C-F stretching.
- **Mass Spectrometry (MS):** Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Researchers can often find and download spectroscopic data such as NMR, HPLC, and LC-MS from the websites of chemical suppliers.[13]

## Conclusion

**3-Fluoro-5-methoxyaniline** stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of an amine, a fluorine atom, and a methoxy group on an aromatic core provides a versatile and valuable platform for the creation of novel and complex molecules. For researchers and scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation technologies and therapeutics.

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